molecular formula C16H11BrF3NO B3518631 (2E)-3-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

(2E)-3-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B3518631
M. Wt: 370.16 g/mol
InChI Key: GZNFQZXOXWQLQN-RMKNXTFCSA-N
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Description

(2E)-3-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound characterized by the presence of a bromophenyl group and a trifluoromethylphenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves the reaction of 4-bromobenzaldehyde with 3-(trifluoromethyl)aniline under specific conditions. The reaction proceeds through a condensation mechanism, often facilitated by a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Iodo derivatives or other substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its structural features may contribute to its activity as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and coatings can enhance their thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (2E)-3-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The bromophenyl and trifluoromethylphenyl groups can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
  • (2E)-3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
  • (2E)-3-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Uniqueness

Compared to its analogs, (2E)-3-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is unique due to the presence of the bromine atom. This bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and binding affinity. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design.

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrF3NO/c17-13-7-4-11(5-8-13)6-9-15(22)21-14-3-1-2-12(10-14)16(18,19)20/h1-10H,(H,21,22)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNFQZXOXWQLQN-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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